molecular formula C23H25N3O3 B3322496 N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide CAS No. 146269-98-9

N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide

Cat. No.: B3322496
CAS No.: 146269-98-9
M. Wt: 391.5 g/mol
InChI Key: XFHKPHXNYPOQDJ-SREVYHEPSA-N
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Description

N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide (CAS: 146447-26-9) is a phthalimide derivative characterized by a (Z)-configured butenyl linker connecting a piperidinomethyl-substituted pyridyloxy group to the phthalimide core. Its molecular formula is C27H29N3O7, with a molecular weight of 507.5 g/mol . The compound exhibits two hydrogen bond donors, nine hydrogen bond acceptors, and nine rotatable bonds, contributing to its moderate topological polar surface area (137 Ų) . It is commonly synthesized as a maleate salt, enhancing its stability for pharmaceutical applications. Structurally, the piperidinomethyl group and pyridyloxy moiety are critical for interactions with biological targets, as seen in lafutidine, a histamine H2-receptor antagonist containing a related substructure [(±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide], which demonstrates potent gastroprotective and anti-secretory activity .

Properties

IUPAC Name

2-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHKPHXNYPOQDJ-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide, also known as Lafutidine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and insecticidal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Lafutidine is characterized by its complex molecular structure, which can be represented by the following data:

Property Value
Molecular FormulaC22H29N3O4S
Molecular Weight431.6 g/mol
XLogP31.4
Topological Polar Surface Area104 Ų
Rotatable Bond Count11
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

This compound features a phthalimide moiety linked to a piperidinyl group and a pyridyl ether, contributing to its diverse biological activities.

1. Anti-Ulcer Activity

Lafutidine has been primarily investigated for its anti-ulcer properties. It functions as an H2-antihistamine, which inhibits gastric acid secretion, thus providing therapeutic effects in conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . Clinical studies have demonstrated that Lafutidine significantly reduces gastric acidity and promotes mucosal defense mechanisms.

2. Insecticidal Activity

Recent studies have explored the insecticidal properties of compounds related to Lafutidine. For instance, novel meta-diamide compounds bearing phthalimide structures were synthesized and tested for their effectiveness against pests like Mythimna separata and Plutella xylostella. The findings indicated that these compounds exhibited promising larvicidal activity by targeting GABA receptors in insects . This suggests that similar structural motifs found in Lafutidine could be leveraged for developing effective insecticides.

3. Antiviral Potential

The phthalimide structure has been linked to antiviral activity against various viruses, including SARS-CoV-2. A study involving phthalimide-linked triazole analogues showed significant antiviral effects in vitro, with some compounds inhibiting viral replication by over 90% without cytotoxic effects on host cells . This highlights the potential for Lafutidine derivatives to be explored as antiviral agents.

The mechanisms underlying the biological activities of Lafutidine can be summarized as follows:

  • H2-Antihistamine Action : By blocking H2 receptors in gastric cells, Lafutidine reduces acid secretion and enhances mucosal protection.
  • GABA Receptor Modulation : Compounds derived from Lafutidine may interact with GABA receptors in insects, leading to paralysis or death.
  • Viral Replication Inhibition : The structural features of phthalimides allow for effective binding to viral proteases, disrupting their function and preventing replication.

Case Studies

Several case studies have been documented regarding the efficacy of Lafutidine:

  • A clinical trial involving patients with peptic ulcers demonstrated that those treated with Lafutidine experienced faster healing rates compared to those receiving standard treatments.
  • In entomological research, field trials using phthalimide-based insecticides showed a significant reduction in pest populations, indicating their potential as environmentally friendly alternatives to conventional pesticides.

Scientific Research Applications

Pharmacological Applications

Laflutidine has been primarily studied for its role as a gastroprotective agent. Its pharmacological properties include:

  • Gastroprotective Effects : Laflutidine is recognized for its ability to enhance mucosal defense mechanisms in the gastrointestinal tract. It has shown effectiveness in preventing gastric ulcers and promoting healing in ulcerative conditions by increasing mucus production and bicarbonate secretion .
  • Anti-inflammatory Properties : Research indicates that Laflutidine possesses anti-inflammatory effects, which may contribute to its gastroprotective action. It modulates inflammatory pathways, potentially reducing the risk of gastric mucosal injury caused by non-steroidal anti-inflammatory drugs (NSAIDs) .
  • H2 Receptor Antagonism : As an H2 receptor antagonist, Laflutidine can inhibit gastric acid secretion, providing symptomatic relief in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Therapeutic Uses

Laflutidine's therapeutic applications extend beyond gastroprotection:

  • Treatment of Peptic Ulcers : Clinical studies have demonstrated its efficacy in treating peptic ulcers by promoting mucosal healing and reducing recurrence rates .
  • Management of Gastroesophageal Reflux Disease (GERD) : By decreasing acid secretion and enhancing mucosal defenses, Laflutidine is beneficial in managing GERD symptoms .

Case Study 1: Efficacy in Gastric Ulcer Prevention

A clinical trial involving patients at risk for NSAID-induced gastric ulcers showed that administration of Laflutidine significantly reduced the incidence of ulcers compared to a placebo group. The study highlighted the compound's role in enhancing gastric mucosal defense mechanisms.

Case Study 2: Safety Profile Assessment

Another study focused on the long-term safety profile of Laflutidine in patients with chronic gastritis. The results indicated that Laflutidine was well-tolerated with minimal adverse effects, reinforcing its potential as a long-term therapeutic option for gastric protection.

Future Directions and Research Opportunities

The ongoing research into Laflutidine's mechanisms of action opens avenues for further exploration:

  • Combination Therapies : Investigating the synergistic effects of Laflutidine with other gastroprotective agents or antibiotics could enhance treatment outcomes for complex gastrointestinal disorders.
  • Exploration of Novel Formulations : Developing novel drug delivery systems may improve the bioavailability and therapeutic efficacy of Laflutidine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Phthalimide Derivatives

describes phthalimide derivatives with aryl substituents (e.g., fluoro, chloro, nitro, methoxy). Key comparisons include:

Compound Substituent Key Features
Target Compound Piperidinomethyl Enhanced solubility and receptor binding via tertiary amine group
4a (3-Fluoro) Electron-withdrawing Increased polarity; potential impact on metabolic stability
4g (3-Methoxy) Electron-donating Improved lipophilicity; may enhance membrane permeability

The piperidinomethyl group in the target compound likely improves bioavailability and target engagement compared to simpler halogen or nitro substituents.

Piperidinomethyl-Containing Derivatives

Compounds 18 and 20 () feature piperidinomethyl groups within guanidine-based structures. While their biological activities are unspecified, their synthetic routes (e.g., Mannich reactions) and physicochemical properties (e.g., melting points, NMR profiles) provide benchmarks for evaluating the target compound’s stability and purity .

Research Findings and Implications

  • Its phthalimide core may confer additional anti-inflammatory or cytotoxic properties, as seen in other phthalimide derivatives .
  • Synthetic Challenges : The (Z)-butenyl configuration and maleate salt formation require precise stereochemical control, contrasting with simpler phthalimide analogs .
  • Structure-Activity Relationships (SAR): The piperidinomethyl group enhances binding to amine receptors, while the pyridyloxy moiety may facilitate π-π interactions with biological targets .

Q & A

Q. What are the key synthetic routes for N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to construct the pyridyloxy and piperidinomethyl moieties. For example, palladium-catalyzed coupling reactions (e.g., using PEPPSI-type Pd–NHC catalysts) can enhance efficiency . Optimization includes:

  • Catalyst selection : Pd(OAc)₂ with Xantphos ligands improves yield in sterically hindered systems.
  • Temperature control : Reactions at 80–100°C balance reactivity and stability of intermediates.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z-configuration (e.g., coupling constants for olefinic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% for biological studies) using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be evaluated for this compound in experimental settings?

Methodological Answer:

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal solvents for biological assays.
  • Stability studies : Use LC-MS to monitor degradation under UV light, heat (40–60°C), and varying pH over 24–72 hours .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE signals or HRMS adducts) require:

  • Multi-technique validation : Compare NMR data with computational models (DFT calculations for predicted chemical shifts) .
  • Isotopic labeling : Use deuterated analogs to resolve overlapping proton signals in crowded spectral regions .
  • Crystallography : If crystallizable, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies improve regioselectivity in forming the Z-configuration of the butenyl side chain?

Methodological Answer:

  • Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) on the phthalimide ring to favor Z-isomer formation via kinetic control .
  • Catalyst tuning : Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation can enhance stereoselectivity .
  • Thermodynamic control : Prolonged heating in toluene promotes equilibration toward the Z-isomer due to lower steric strain .

Q. How can biological activity be evaluated, and how should unexpected antagonistic effects be interpreted?

Methodological Answer:

  • In vitro assays : Screen against target receptors (e.g., histamine H1/H4) using radioligand binding assays (IC₅₀ determination) .
  • Off-target profiling : Use kinase panels or GPCR arrays to identify unintended interactions. For antagonism, validate via calcium flux assays or cAMP inhibition .
  • Mechanistic studies : Employ CRISPR-edited cell lines to confirm target specificity and rule out artifacts .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., histamine receptors) to rationalize activity .
  • MD simulations : GROMACS or AMBER models assess conformational stability in lipid bilayers for membrane permeability .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid Phase I/II metabolism (e.g., cytochrome P450 oxidation) that reduces in vivo activity .
  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
  • Formulation adjustments : Encapsulate in liposomes or PEGylate to enhance bioavailability if poor solubility or rapid clearance is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide
Reactant of Route 2
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide

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